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molecular formula C14H21FO3 B8658583 1-Fluoro-2-(2,2,2-triethoxyethyl)benzene

1-Fluoro-2-(2,2,2-triethoxyethyl)benzene

Cat. No. B8658583
M. Wt: 256.31 g/mol
InChI Key: UDFVXUBKLPYRRD-UHFFFAOYSA-N
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Patent
US05095018

Procedure details

A mixture of ethyl 2-(2-fluorophenyl)acetimidate hydrochloride (34.4 g, 0.158 mol) and absolute ethanol (50 mL) was stirred at ambient temperature for 18 hours. Diethyl ether (50 mL) was added to the mixture, and the solids were removed by suction filtration. The solids were rinsed with ether (2×25 mL), and the combined filtrates were spin evaporated in vacuo to give 34.7 g (86%) of 1-fluoro-2-(2,2,2,-triethoxyethyl)benzene as a semisolid; nmr (DMSO-d6): δ6.7-7.7 (complex multiplets, 4H, ArH), 3.48 (q, 6H, OCH2), 3.03 (s, 2H, CH2), 1.03 (t, 9H, CH3).
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10](=N)[O:11][CH2:12][CH3:13].[CH2:15]([OH:17])[CH3:16].[CH2:18]([O:20]CC)[CH3:19]>>[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([O:20][CH2:18][CH3:19])([O:17][CH2:15][CH3:16])[O:11][CH2:12][CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
34.4 g
Type
reactant
Smiles
Cl.FC1=C(C=CC=C1)CC(OCC)=N
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids were removed by suction filtration
WASH
Type
WASH
Details
The solids were rinsed with ether (2×25 mL)
CUSTOM
Type
CUSTOM
Details
the combined filtrates were spin evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)CC(OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 34.7 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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